molecular formula C9H19ClN2O2 B1424071 N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride CAS No. 1220033-55-5

N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride

Cat. No. B1424071
M. Wt: 222.71 g/mol
InChI Key: RHMJQWGDEIACCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride” are not available, related compounds such as acrylamide derivatives have been investigated for their properties. For instance, these derivatives were found to work well as corrosion inhibitors for carbon steel in 1 M HCl medium .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including compounds similar to N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This activity is significant in the context of antidementia agents, as acetylcholinesterase inhibitors can increase acetylcholine levels in the brain, potentially alleviating symptoms of dementia. For instance, certain piperidine derivatives have shown marked increases in acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).

Antineoplastic Activity

Flumatinib, a compound structurally related to N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride, is an antineoplastic tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. The metabolism of flumatinib in patients reveals insights into the potential metabolic pathways and the pharmacokinetics of similar compounds (Gong et al., 2010).

Inhibitors of Soluble Epoxide Hydrolase

Compounds similar to N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride have been identified as inhibitors of soluble epoxide hydrolase. These inhibitors were discovered through high-throughput screening, highlighting the potential therapeutic applications of such compounds in various disease models (Thalji et al., 2013).

Receptor Antagonism

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a similar structure, has been studied as a potent and selective antagonist for the CB1 cannabinoid receptor. This research contributes to understanding how such compounds interact with receptors at the molecular level (Shim et al., 2002).

Future Directions

While specific future directions for “N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride” are not available, related compounds such as hydrogels have been studied for their potential applications in advanced drug delivery systems .

properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-11(6-7-12)9(13)8-2-4-10-5-3-8;/h8,10,12H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMJQWGDEIACCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride

CAS RN

1220033-55-5
Record name 4-Piperidinecarboxamide, N-(2-hydroxyethyl)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.